molecular formula C19H17Cl2FN6O B2850181 C19H17Cl2FN6O CAS No. 898630-60-9

C19H17Cl2FN6O

Cat. No. B2850181
CAS RN: 898630-60-9
M. Wt: 435.28
InChI Key: UEKRAIRTUUNEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C19H17Cl2FN6O, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various autoimmune diseases and cancers. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism Of Action

C19H17Cl2FN6O is a selective inhibitor of BTK, a protein that plays a crucial role in the development and progression of various autoimmune diseases and cancers. BTK is a member of the Tec family of non-receptor tyrosine kinases and is involved in the activation of B cells, mast cells, and myeloid cells. By inhibiting the activity of BTK, C19H17Cl2FN6O can block the activation of these cells and reduce inflammation and tumor growth.
Biochemical and Physiological Effects:
C19H17Cl2FN6O has been shown to have several biochemical and physiological effects. In preclinical studies, C19H17Cl2FN6O has been shown to inhibit the activity of BTK, reduce inflammation, and inhibit the growth of cancer cells. C19H17Cl2FN6O has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages And Limitations For Lab Experiments

C19H17Cl2FN6O has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. C19H17Cl2FN6O is also highly selective for BTK, which reduces the risk of off-target effects. However, C19H17Cl2FN6O has some limitations for lab experiments. It is a relatively new compound, and its safety and efficacy in humans are still being evaluated. C19H17Cl2FN6O is also expensive, which may limit its use in some labs.

Future Directions

There are several future directions for the research and development of C19H17Cl2FN6O. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Another potential application is in the treatment of cancers such as lymphoma and leukemia. Future studies could also explore the use of C19H17Cl2FN6O in combination with other therapies to enhance its efficacy. Additionally, studies could investigate the safety and efficacy of C19H17Cl2FN6O in humans and explore its potential for use in other diseases.

Synthesis Methods

The synthesis of C19H17Cl2FN6O involves several steps, including the reaction of 2,6-difluorobenzonitrile with 2,4-dichloro-5-nitro-pyrimidine to form 2,4-dichloro-5-nitro-6-(2,6-difluorophenyl)pyrimidine. This intermediate is then reacted with 4-aminomethylpiperidine to form C19H17Cl2FN6O.

Scientific Research Applications

C19H17Cl2FN6O has been extensively studied for its potential applications in the treatment of autoimmune diseases and cancers. In preclinical studies, C19H17Cl2FN6O has been shown to inhibit the activity of BTK, a protein that plays a crucial role in the development and progression of various autoimmune diseases and cancers. C19H17Cl2FN6O has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

2-N-(3-chloro-4-fluorophenyl)-4-N-(3-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2FN6O/c20-12-2-1-3-13(10-12)23-17-25-18(24-14-4-5-16(22)15(21)11-14)27-19(26-17)28-6-8-29-9-7-28/h1-5,10-11H,6-9H2,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKRAIRTUUNEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)F)Cl)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C19H17Cl2FN6O

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